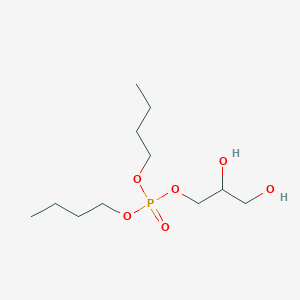
Dibutyl 2,3-dihydroxypropyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl 2,3-dihydroxypropyl phosphate: is an organophosphorus compound with the molecular formula C11H25O6P It is characterized by the presence of two butyl groups and a 2,3-dihydroxypropyl group attached to a phosphate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dibutyl 2,3-dihydroxypropyl phosphate typically involves the reaction of dibutyl phosphate with glycidol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to ensure consistent quality and yield. The final product is purified using techniques such as distillation or crystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Dibutyl 2,3-dihydroxypropyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate group to phosphite or hypophosphite derivatives.
Substitution: The hydroxyl groups in the 2,3-dihydroxypropyl moiety can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibutyl phosphate derivatives, while substitution reactions can produce esters or ethers of this compound.
Scientific Research Applications
Dibutyl 2,3-dihydroxypropyl phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems or as a component of pharmaceutical formulations.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dibutyl 2,3-dihydroxypropyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of specific enzymes by binding to their active sites or altering their conformation. Additionally, it may interact with cellular receptors to trigger signaling pathways that influence various biological processes.
Comparison with Similar Compounds
Dibutyl phosphate: Similar in structure but lacks the 2,3-dihydroxypropyl group.
Tributyl phosphate: Contains three butyl groups attached to the phosphate moiety.
Dibutyl phosphite: Similar but with a phosphite group instead of a phosphate group.
Uniqueness: Dibutyl 2,3-dihydroxypropyl phosphate is unique due to the presence of the 2,3-dihydroxypropyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological molecules and enhances its reactivity in chemical reactions.
Properties
CAS No. |
189148-63-8 |
|---|---|
Molecular Formula |
C11H25O6P |
Molecular Weight |
284.29 g/mol |
IUPAC Name |
dibutyl 2,3-dihydroxypropyl phosphate |
InChI |
InChI=1S/C11H25O6P/c1-3-5-7-15-18(14,16-8-6-4-2)17-10-11(13)9-12/h11-13H,3-10H2,1-2H3 |
InChI Key |
ISCNVGHJLOADAA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(OCCCC)OCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















